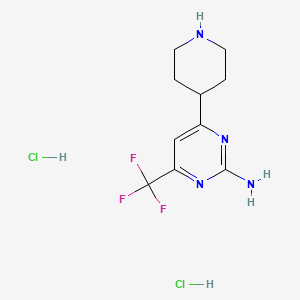

4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a trifluoromethyl group, which is known to impart unique chemical properties such as increased lipophilicity and metabolic stability. The piperidinyl group attached to the pyrimidine ring suggests potential biological activity, as piperidine is a common moiety in pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized from 2,4,6-trichloropyrimidine by nucleophilic attack of amines . Another study reported the nucleophilic substitution reactions of 2,2',4-trichloro-4',5-dipyrimidinyl with piperidine, leading to products with one, two, or three piperidino groups . Additionally, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved in four telescoped steps from commercially available dichloropyrimidine . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and other interactions. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic distribution in the molecule, potentially affecting its reactivity and interaction with biological targets . The piperidinyl group is a saturated six-membered ring that can adopt different conformations, which may also play a role in the compound's biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 4-piperazinopyrimidines and the reaction of 2,2',4-trichloro-4',5-dipyrimidinyl with piperidine . The presence of halogen atoms, such as chlorine, in the pyrimidine ring makes it susceptible to substitution reactions with nucleophiles like amines or piperidine. The trifluoromethyl group, while typically considered inert, can influence the reactivity of adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride would be influenced by its functional groups. The trifluoromethyl group is known to increase the hydrophobicity of molecules, which could affect solubility and membrane permeability . The piperidinyl group could contribute to the basicity of the compound, potentially affecting its solubility in different pH environments. The ionic nature of the dihydrochloride salt form would likely enhance its water solubility, making it more suitable for certain pharmaceutical formulations.

Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis and Antibacterial Activity

One study highlights the microwave-assisted synthesis of pyrimidine imines and thiazolidinones containing piperidine, demonstrating the compound's relevance in creating structures with potential antibacterial activity. This research illustrates the compound's utility in synthesizing new chemical entities that could serve as leads for developing novel antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Characterization of Antimicrobial Agents

Another study describes the synthesis, characterization, and antimicrobial activity evaluation of substituted tricyclic compounds, underscoring the compound's role in generating new molecules with significant antimicrobial properties. This work contributes to the ongoing search for more effective antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Practical Synthesis of Key Intermediates for Inhibitors

Research on the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in developing potent deoxycytidine kinase inhibitors, highlights the compound's critical role in medicinal chemistry. This study showcases the synthesis process's efficiency, providing a more economical approach to generating key intermediates for pharmaceutical applications (Zhang et al., 2009).

One-Pot Synthesis and Self-Assembly

The novel and efficient one-pot synthesis of 2-aminopyrimidinones and their self-assembly into structures with potential applications in material science is another interesting application. This research demonstrates the compound's utility in creating materials with unique self-assembling properties, potentially useful in nanotechnology and material engineering (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

A study on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, underscores the compound's relevance in understanding drug metabolism and pharmacokinetics. This research is vital for developing more effective and safer therapeutic agents for cancer treatment (Gong et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

4-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLWPINSAZWWJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)

![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)

![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)